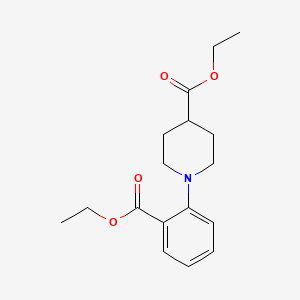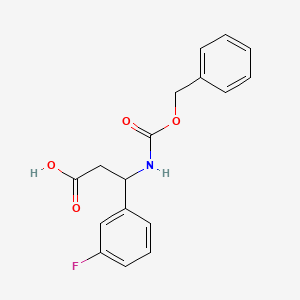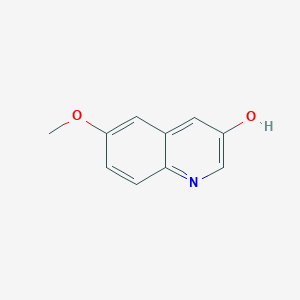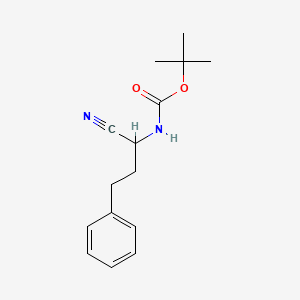![molecular formula C13H14F3NO3 B3154318 Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 774223-28-8](/img/structure/B3154318.png)
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate, also known as 4-trifluoromethyl-2-pyrrolidinecarboxylic acid methyl ester, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, and crystalline solid with a molecular weight of 310.37 g/mol. 4-trifluoromethyl-2-pyrrolidinecarboxylic acid methyl ester is a versatile compound that is used as a precursor for a variety of compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
Environmental Science Applications
- Sorption to Soil and Organic Matter : Phenoxy herbicides, closely related in structure to the specified compound, exhibit significant sorption to soil organic matter and minerals. This behavior is crucial for understanding the environmental fate and mobility of such compounds, with implications for pollution management and agricultural practices (Werner et al., 2012).
Pharmacological and Chemical Synthesis Applications
Chemosensors : Compounds based on similar structural motifs have been developed as chemosensors for detecting metal ions and various analytes. This highlights their potential in analytical chemistry and environmental monitoring (Roy, 2021).
Antimicrobial and Anti-biofilm Agents : Natural compounds like carvacrol, which share a phenolic core similar to the compound , demonstrate significant antimicrobial and anti-biofilm activities. These findings suggest potential applications in developing new anti-infective materials and treatments (Marchese et al., 2018).
Synthetic Applications in Heterocyclic Chemistry : Compounds with similar functional groups play a crucial role as building blocks in the synthesis of a wide range of heterocyclic compounds, indicating their importance in pharmaceutical and synthetic organic chemistry (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-19-12(18)11-6-10(7-17-11)20-9-4-2-8(3-5-9)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXYZBVJPVRHHP-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3154265.png)
![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)



![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)



